GPVI Antagonist Activity: (S)-Enantiomer vs. (R)-Enantiomer and Racemate
In a head-to-head study of 2,3-disubstituted tetrahydropyrido(3,4-b)indoles as glycoprotein VI (GPVI) antagonists, the (S)-configured derivative 6c consistently outperformed its (R)-enantiomer 6d across three platelet aggregation assays. The (S)-enantiomer 6c inhibited convulxin (CVX)-induced aggregation with an IC50 of 9 µM versus 86.8 µM for the (R)-enantiomer—a 9.6-fold potency advantage. The racemic parent compound 6b showed intermediate but not superior activity (collagen IC50 = 6.7 µM, CVX IC50 = 5.7 µM), underscoring that enantiomeric purity is essential for maximizing target engagement [1]. Molecular docking studies attributed the differential activity to distinct binding poses of the two enantiomers at the GPVI receptor [1].
| Evidence Dimension | Inhibition of platelet aggregation (IC50) |
|---|---|
| Target Compound Data | (S)-enantiomer 6c: Collagen IC50 = 25.3 µM, CRP-XL IC50 = 181.4 µM, CVX IC50 = 9 µM |
| Comparator Or Baseline | (R)-enantiomer 6d: Collagen IC50 = 126.3 µM, CRP-XL IC50 > 500 µM, CVX IC50 = 86.8 µM; Racemic 6b: Collagen IC50 = 6.7 µM, CRP-XL IC50 = 53.5 µM, CVX IC50 = 5.7 µM; Losartan: Collagen IC50 = 10.4 µM, CRP-XL IC50 = 158 µM, CVX IC50 = 11 µM |
| Quantified Difference | CVX: 6c is 9.6-fold more potent than 6d (9 vs 86.8 µM); Collagen: 6c is 5.0-fold more potent than 6d (25.3 vs 126.3 µM); CRP-XL: 6c IC50 = 181.4 µM vs 6d IC50 > 500 µM |
| Conditions | In vitro human platelet aggregation assay; agonists: collagen (2 µg/mL), CRP-XL (0.5 µg/mL), convulxin (CVX, 50 ng/mL) |
Why This Matters
For antithrombotic GPVI antagonist programs, selecting the (S)-enantiomer building block provides a 5- to 10-fold potency window over the (R)-enantiomer, directly impacting lead optimization efficiency.
- [1] Bhunia, S. S., Misra, A., Khan, I. A., Gaur, S., Jain, M., Singh, S., Saxena, A., Hohlfield, T., Dikshit, M., & Saxena, A. K. (2017). Novel Glycoprotein VI Antagonists as Antithrombotics: Synthesis, Biological Evaluation, and Molecular Modeling Studies on 2,3-Disubstituted Tetrahydropyrido(3,4-b)indoles. Journal of Medicinal Chemistry, 60(1), 322–337. View Source
